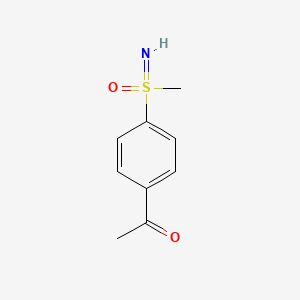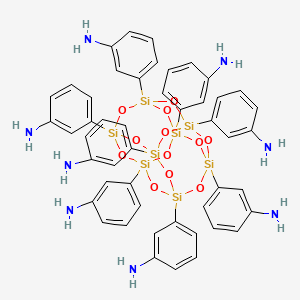
Octaaminophenylsilsesquioxane
Übersicht
Beschreibung
Octaaminophenylsilsesquioxane: is a polyhedral oligomeric silsesquioxane (POSS) compound characterized by a cubic structure with eight phenyl groups functionalized with primary amine groups. This compound is notable for its unique combination of an inorganic silicon-oxygen core and organic functional groups, making it a versatile building block in various applications, including nanotechnology, materials science, and polymer chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration and Reduction Method:
Industrial Production Methods:
- The industrial production of octaaminophenylsilsesquioxane typically follows the same nitration and reduction pathway, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
- Octaaminophenylsilsesquioxane can undergo substitution reactions where the amino groups are replaced by other functional groups. For example, the diazonium salt of this compound can be substituted by azide groups to form polyhedral oligomeric azido-octaphenylsilsesquioxane .
-
Cross-Linking Reactions:
Common Reagents and Conditions:
Hydrazine Hydrate: Used as a reducing agent in the conversion of nitro groups to amino groups.
Pd/C-FeCl₃ Catalyst: Facilitates the reduction process.
THF (Tetrahydrofuran): Solvent used in the reduction reaction.
Major Products:
Polyhedral Oligomeric Azido-Octaphenylsilsesquioxane: Formed by substituting the amino groups with azide groups.
Cross-Linked Polymers: Formed by the reaction of amino groups with polymeric resins.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Drug Delivery Systems: The compound’s ability to form stable, functionalized nanostructures makes it a potential candidate for drug delivery applications.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Cross-Linking Mechanism: The primary amine groups in octaaminophenylsilsesquioxane can form covalent bonds with polymeric resins, creating a cross-linked network that enhances the mechanical and thermal properties of the resulting material.
Hydrogen Bonding: The amino groups can also form hydrogen bonds with other functional groups, contributing to the stability and functionality of the nanocomposites.
Vergleich Mit ähnlichen Verbindungen
Octaphenylsilsesquioxane: Lacks the amino functional groups, making it less reactive in cross-linking applications.
Octanitrophenylsilsesquioxane: Precursor to octaaminophenylsilsesquioxane, used in the nitration-reduction synthesis pathway.
Polyhedral Oligomeric Azido-Octaphenylsilsesquioxane: Formed by substituting amino groups with azide groups, used in different applications due to its unique reactivity.
Uniqueness:
Functional Versatility: The presence of eight primary amine groups makes this compound highly versatile for various chemical modifications and applications.
Thermal Stability: The compound’s silicon-oxygen core provides excellent thermal stability, making it suitable for high-temperature applications.
Eigenschaften
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(3-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N8O12Si8/c49-33-9-1-17-41(25-33)69-57-70(42-18-2-10-34(50)26-42)60-73(45-21-5-13-37(53)29-45)62-71(58-69,43-19-3-11-35(51)27-43)64-75(47-23-7-15-39(55)31-47)65-72(59-69,44-20-4-12-36(52)28-44)63-74(61-70,46-22-6-14-38(54)30-46)67-76(66-73,68-75)48-24-8-16-40(56)32-48/h1-32H,49-56H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAAEUGJSKIIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC(=C7)N)C8=CC=CC(=C8)N)C9=CC=CC(=C9)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N8O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


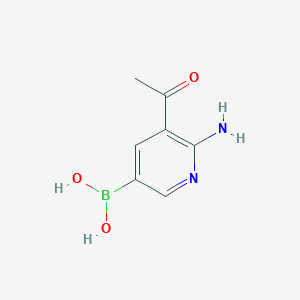

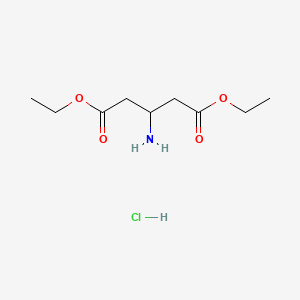
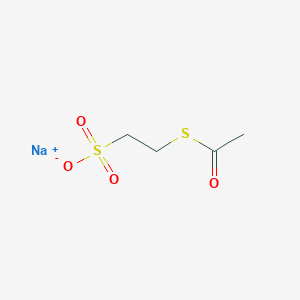
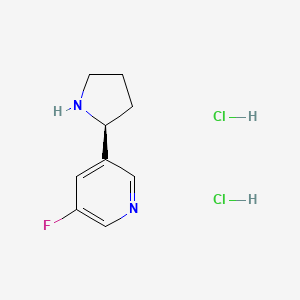
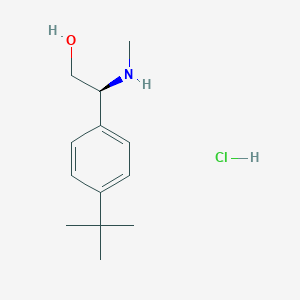
![methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B8115440.png)

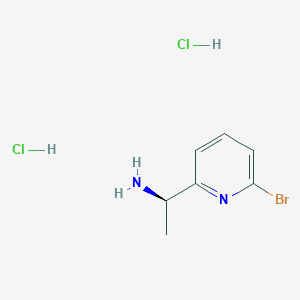
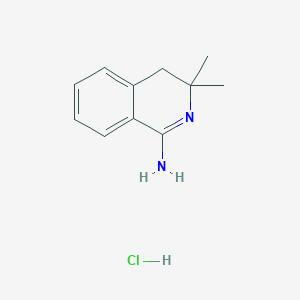
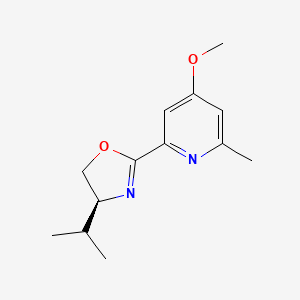
![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate](/img/structure/B8115483.png)

